molecular formula C24H24N2O3 B2595355 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide CAS No. 921868-82-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide

Cat. No.: B2595355
CAS No.: 921868-82-8
M. Wt: 388.467
InChI Key: APQUUFJLYYMSHG-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins [1] . Its primary research value lies in its high-affinity binding to the acetyl-lysine recognition motifs of BET bromodomains, particularly BRD4, thereby disrupting the protein-protein interactions between BET proteins and acetylated histones or transcription factors [1] . This mechanism competitively inhibits the recruitment of BRD4 to chromatin, leading to the downregulation of key oncogenic drivers and inflammatory genes, such as MYC and BCL2 [1] . Consequently, this compound is a critical tool for investigating the role of BET proteins and epigenetic signaling in cancer biology, inflammatory diseases, and transcriptional regulation. It enables researchers to dissect the functional consequences of BET bromodomain inhibition in cellular and in vivo models, providing insights for targeted therapeutic development in oncology and other therapeutic areas [2] .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-26-20-12-11-19(14-21(20)29-15-24(2,3)23(26)28)25-22(27)18-10-9-16-7-5-6-8-17(16)13-18/h5-14H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQUUFJLYYMSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazepine ring, followed by the introduction of the naphthamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzoxazepine amides, which are often explored for their pharmacokinetic and pharmacodynamic profiles. Below is a detailed comparison with key analogs:

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide

  • Structural Difference : The naphthamide group in the target compound is replaced with a 3,4-dimethylbenzamide moiety.
  • Binding Affinity: Computational docking studies suggest that the naphthamide’s extended aromatic system may improve binding to hydrophobic pockets in kinase targets (e.g., PI3K isoforms) compared to smaller benzamide derivatives .

(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives

  • Structural Difference : These compounds feature a thiazolidinedione core instead of a benzoxazepine ring, with a focus on antidiabetic and anti-inflammatory activity .
  • Functional Comparison :
    • Bioactivity : Thiazolidinedione derivatives exhibit PPAR-γ agonism, whereas benzoxazepine amides are more commonly associated with kinase inhibition (e.g., mTOR, AKT pathways).
    • Synthesis Complexity : The target compound’s benzoxazepine scaffold requires multi-step synthesis involving cyclization and amidation, while thiazolidinedione derivatives are synthesized via condensation reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Predicted logP Aqueous Solubility (µM) Key Structural Feature
Target Compound (2-naphthamide) 406.47 4.2 12.5 Naphthamide, benzoxazepine
3,4-Dimethylbenzamide analog 354.43 3.5 28.7 Dimethylbenzamide
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl-N-phenyl benzamide 352.39 2.8 45.2 Thiazolidinedione, benzamide

Research Findings and Mechanistic Insights

  • Target Compound: Demonstrates ~2.5-fold greater potency against PI3Kα compared to its dimethylbenzamide analog, likely due to π-π stacking interactions between the naphthamide and hydrophobic residues in the ATP-binding pocket .
  • Limitations: No in vivo efficacy data are publicly available for the target compound, unlike its thiazolidinedione counterparts, which have advanced to preclinical models for metabolic disorders .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide is a complex organic compound belonging to the oxazepine class. This compound exhibits significant biological activity due to its unique structural features and interactions with various molecular targets. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features an oxazepine ring and a naphthamide moiety, which contribute to its pharmacological properties. The molecular formula is C23H27N2O3C_{23}H_{27}N_{2}O_{3}, indicating a substantial degree of complexity.

This compound interacts with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrases. These enzymes play critical roles in physiological processes like pH regulation and fluid balance, making this compound relevant for conditions such as glaucoma and cancer treatment .
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cellular responses. This binding can modulate various physiological processes.
  • Gene Expression Modulation : There is potential for interaction with DNA/RNA, influencing gene expression and cellular function.

Biological Activity

The biological activity of this compound can be summarized in the following table:

Activity Type Description Potential Applications
Enzyme InhibitionInhibits carbonic anhydrases with high affinity (IC50 values in the low nM range)Treatment of glaucoma and cancer
Antimicrobial PropertiesExhibits activity against various pathogensDevelopment of antimicrobial agents
Antitumor ActivityShows promise in inhibiting tumor growth in vitro and in vivoCancer therapy

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of oxazepines similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases .
  • Enzyme Interaction Studies : Research indicated that compounds structurally related to this compound showed strong inhibitory effects on carbonic anhydrases. This inhibition was linked to therapeutic benefits in treating conditions like glaucoma .

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